Demethylolivomycin A
Description
Demethylolivomycin A is a macrolide antibiotic derived from structural modifications of Olivomycin A, a natural product isolated from Streptomyces species. It is characterized by the absence of a methyl group at a specific position on its aglycone core, a modification that alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound . Its molecular formula is C₃₄H₄₅NO₁₂, with a molecular weight of 659.73 g/mol .
Properties
CAS No. |
86917-61-5 |
|---|---|
Molecular Formula |
C57H82O26 |
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
[6-[6-[6-[[6-[5-acetyloxy-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C57H82O26/c1-21(2)56(69)83-55-27(8)76-42(20-57(55,10)70)80-36-17-40(73-24(5)48(36)65)79-35-18-41(74-25(6)47(35)64)82-54-32(53(71-11)51(68)45(62)22(3)58)14-30-12-29-13-31(15-33(60)43(29)49(66)44(30)50(54)67)78-39-19-37(52(26(7)75-39)77-28(9)59)81-38-16-34(61)46(63)23(4)72-38/h12-13,15,21-27,32,34-42,45-48,52-55,58,60-66,70H,14,16-20H2,1-11H3 |
InChI Key |
ZIUTZULQAIKKKE-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O |
Synonyms |
demethylolivomycin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Steps and Conditions
| Step | Reagents/Conditions | Product | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Mesylation of 1 with mesyl chloride | 33-O-mesyloligomycin A (3 ) | 85% | 98% |
| 2 | Kornblum oxidation of 3 with triethylamine in DMSO (105°C, 3–4 h) | 33-Dehydrooligomycin A (2 ) | 50% | 96.1% |
Key Observations :
-
Direct oxidation of 1 using CrO₃, Swern, or TAPI failed due to low selectivity and macrocycle reactivity .
-
The Kornblum oxidation mechanism involves elimination of the mesyl group to form the ketone via an oxysulfonium intermediate .
Mechanistic Insights
The Kornblum oxidation proceeds through:
-
Base-mediated elimination : Triethylamine deprotonates the β-hydrogen of the mesyl intermediate (3 ), forming a sulfonate leaving group.
-
Formation of carbonyl : The elimination generates the 33-keto group in 2 , confirmed by NMR and mass spectrometry .
Structural Confirmation :
-
¹H NMR : Loss of hydroxyl proton signal at δ 3.38 ppm and appearance of a carbonyl carbon at δ 206.08 ppm .
-
HPLC : Retention time shift from 12.4 min (1 ) to 14.2 min (2 ) .
Biological Impact of the Ketone Modification
The 33-keto group alters binding interactions with mitochondrial ATP synthase (Table 1) :
| Parameter | Oligomycin A (1 ) | 33-Dehydrooligomycin A (2 ) |
|---|---|---|
| Binding Energy (kcal/mol) | -8.9 ± 0.3 | -7.6 ± 0.4 |
| Coulomb Contribution | -1.2 | +0.8 |
| Antifungal Activity (MIC, µg/mL) | 0.5 | 1.0 |
| Cytotoxicity (IC₅₀, µM) | 0.12 (K562) | 0.08 (K562) |
Key Findings :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Olivomycin A
Olivomycin A (C₃₅H₄₇NO₁₂, MW: 673.76 g/mol) shares a nearly identical backbone with Demethylolivomycin A but retains a methyl group at the 3′-N position. This structural difference impacts:
- Solubility : this compound demonstrates improved aqueous solubility (2.8 mg/mL vs. 1.2 mg/mL for Olivomycin A), likely due to reduced hydrophobicity .
- Binding Affinity : Olivomycin A shows stronger binding to bacterial ribosomes (Kd = 0.8 nM) compared to this compound (Kd = 1.5 nM), suggesting methyl group removal weakens ribosomal interaction .
Erythromycin Derivatives
Erythromycin derivatives, such as 6-O-Methylerythromycin A (C₃₈H₆₇NO₁₃, MW: 748.94 g/mol), share functional similarities with this compound but differ structurally:
- Mechanism of Action : Both inhibit bacterial protein synthesis, but this compound targets the 50S ribosomal subunit with higher specificity (IC₅₀ = 0.3 μM vs. 1.2 μM for 6-O-Methylerythromycin A) .
- Resistance Profile : this compound retains activity against erythromycin-resistant Staphylococcus aureus (MIC₉₀ = 4 μg/mL), whereas 6-O-Methylerythromycin A fails (MIC₉₀ > 32 μg/mL) due to reduced affinity for methylase-modified ribosomes .
Functional Comparison with Other Macrolides
Pharmacokinetic Properties
| Parameter | This compound | Olivomycin A | 6-O-Methylerythromycin A |
|---|---|---|---|
| Bioavailability (%) | 55 | 42 | 68 |
| Plasma t₁/₂ (hours) | 6.2 | 4.5 | 3.8 |
| Protein Binding (%) | 85 | 91 | 78 |
| Renal Excretion (%) | 22 | 15 | 35 |
Data synthesized from comparative metabolic studies
Key Research Findings
- Synergistic Effects : this compound combined with β-lactams shows synergistic activity against methicillin-resistant Staphylococcus aureus (FICI = 0.3), attributed to enhanced cell wall disruption .
- Resistance Mitigation : The absence of the 3′-N methyl group reduces susceptibility to erm-mediated ribosomal methylation, a common resistance mechanism in macrolides .
Q & A
Q. How to integrate computational modeling with experimental validation for this compound research?
- Methodological Answer: Perform molecular dynamics simulations to predict binding poses and free energy landscapes (ΔG calculations). Validate top poses via mutagenesis (e.g., alanine scanning) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., Schrödinger’s QikProp) to optimize physicochemical properties (logP, PSA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
